Benzedrone hydrochloride

Beschreibung

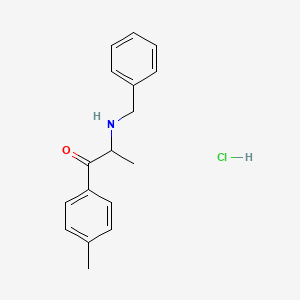

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(benzylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZXDZKHNXHQNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzedrone hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of benzedrone hydrochloride (4-Methyl-N-benzylcathinone hydrochloride; 4-MBC HCl). Benzedrone is a synthetic cathinone and an analog of mephedrone, characterized by the substitution of the amino methyl group with a benzyl moiety.[1][2] It is classified as an amphetamine-like cathinone derivative with psychoactive properties.[2] This guide summarizes its chemical structure, properties, and general experimental protocols, based on available scientific information. It should be noted that while general information on synthetic cathinones is available, specific experimental data and the detailed pharmacological and toxicological properties of this compound are not extensively documented in publicly available literature.[1][3]

Chemical Structure and Identification

This compound is the hydrochloride salt of benzedrone. The chemical structure and identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 1-(4-methylphenyl)-2-[(phenylmethyl)amino]-1-propanone, monohydrochloride | [1] |

| Synonyms | 4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl | [2] |

| CAS Number | 1797979-43-1 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO · HCl | [1][2] |

| Molecular Weight | 289.80 g/mol | [1][2] |

| SMILES | Cc1ccc(C(=O)C(C)NCc2ccccc2)cc1.Cl | [2] |

| InChI | InChI=1S/C17H19NO.ClH/c1-13-8-10-16(11-9-13)17(19)14(2)18-12-15-6-4-3-5-7-15;/h3-11,14,18H,12H2,1-2H3;1H | [1][2] |

| InChIKey | VVZXDZKHNXHQNR-UHFFFAOYSA-N | [1][2] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Crystalline solid | [1][3] |

| Solubility | DMF: 10 mg/mlDMSO: 5 mg/mlEthanol: 5 mg/mlMethanol: 1 mg/mlPBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

| λmax | 205, 260 nm | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 5 years (when stored at -20°C) | [1] |

| XLogP3-AA (Computed) | 3.5 | [4] |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on the general chemistry of synthetic cathinones, plausible methodologies can be outlined.

Synthesis

A general synthetic route for benzedrone, adapted from the synthesis of other cathinones, involves a two-step process starting from 4-methylpropiophenone.[5]

Experimental Protocol: Synthesis of this compound (General Method)

-

α-Bromination of 4-methylpropiophenone:

-

Dissolve 4-methylpropiophenone in a suitable solvent such as dichloromethane.

-

Add a solution of bromine in the same solvent dropwise while stirring at room temperature.

-

Continue stirring for 30 minutes.

-

Remove the solvent under vacuum to yield α-bromo-4-methylpropiophenone as an oil.

-

-

Amination and Salt Formation:

-

Dissolve the resulting α-bromo-4-methylpropiophenone in a suitable solvent like acetonitrile.

-

Add benzylamine to the solution.

-

Stir the mixture at room temperature for several hours.

-

Remove the solvent under vacuum.

-

Dissolve the resulting oil in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution to precipitate this compound.

-

Filter and dry the resulting solid to obtain this compound.

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the identification and quantification of synthetic cathinones.

Experimental Protocol: GC-MS Analysis of this compound (General Method)

-

Sample Preparation:

-

Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples (e.g., seized powders), dissolve a known weight in methanol to a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Use a GC system equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection: Inject 1 µL of the prepared solution in splitless mode.

-

Oven Program: Start at an initial temperature (e.g., 100°C), hold for a short period, then ramp the temperature at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 300°C) and hold.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Collect data in full scan mode over a mass range of m/z 40-550.

-

-

Data Analysis:

-

Identify benzedrone by comparing the retention time and mass spectrum of the sample with that of the reference standard.

-

Quantify benzedrone by constructing a calibration curve from the peak areas of the calibration standards.

-

Pharmacology and Toxicology

The specific pharmacological and toxicological properties of benzedrone are largely unknown.[1][3] However, as a synthetic cathinone, its mechanism of action is presumed to be similar to other compounds in this class.

Mechanism of Action

Synthetic cathinones are psychomotor stimulants that primarily act on monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] They can act as either reuptake inhibitors (blockers) or as substrates that induce neurotransmitter release (releasers).[6] Given its structural similarity to mephedrone, which is a monoamine transporter substrate, benzedrone is hypothesized to act as a releasing agent, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.

Pharmacokinetics and Toxicology

There is no specific information available regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) or the toxicology of benzedrone. For its analog, mephedrone, metabolism is known to occur via N-demethylation, hydroxylation of the tolyl group, and reduction of the ketone group.[6] It is plausible that benzedrone undergoes similar metabolic pathways. The toxicological profile of benzedrone has not been characterized.[1]

Spectroscopic Data

While full spectra are not publicly available, references to spectroscopic data for benzedrone can be found in various databases.

Table 3: Spectroscopic Data for Benzedrone

| Technique | Data Source / Information | Reference |

| UV-Vis | λmax: 205, 260 nm | [1] |

| GC-MS | A searchable GC-MS spectral database containing data for benzedrone is available from Cayman Chemical. | [1] |

| ¹³C NMR | SpectraBase lists the availability of a ¹³C NMR spectrum. | [4] |

| ATR-IR | SpectraBase lists the availability of an ATR-IR spectrum of the free base. | [4] |

Conclusion

This compound is a synthetic cathinone whose chemical identity is well-defined. However, there is a significant lack of publicly available experimental data regarding its specific physical properties, detailed pharmacological profile, and toxicological effects. The information presented in this guide is based on data from chemical suppliers and analogies drawn from closely related synthetic cathinones. Researchers and drug development professionals should exercise caution and conduct thorough in-house validation and characterization when working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzedrone | C17H19NO | CID 57493771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacology of Benzedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzedrone, also known as 4-methyl-N-benzylcathinone (4-MBC), is a synthetic cathinone derivative that has been identified as a psychoactive substance. Like other compounds in its class, Benzedrone's mechanism of action is primarily centered on its interaction with monoamine transporters in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of Benzedrone hydrochloride's mechanism of action, drawing from available preclinical research. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: Interaction with Monoamine Transporters

The primary molecular targets of Benzedrone are the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. By interacting with these transporters, synthetic cathinones can either block the reuptake of neurotransmitters, leading to their accumulation in the synapse, or act as substrates for the transporters, inducing a non-vesicular release of neurotransmitters from the presynaptic terminal.[1]

Current research indicates that this compound is an inhibitor of both the dopamine and norepinephrine transporters.

Quantitative Data on Transporter Binding Affinity

The binding affinity of this compound for the human dopamine and norepinephrine transporters has been quantified in vitro. The inhibitor constant (Kᵢ) is a measure of the concentration of a ligand required to occupy 50% of the target receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

| Transporter | Kᵢ (nM) | Reference |

| Dopamine Transporter (DAT) | 1411 | [2] |

| Norepinephrine Transporter (NET) | 1222 | [2] |

| Serotonin Transporter (SERT) | Data Not Available |

Table 1: Binding Affinities (Kᵢ) of this compound for Human Monoamine Transporters.

Data regarding the binding affinity of Benzedrone for the serotonin transporter (SERT) is not currently available in the published literature.

Reuptake Inhibition versus Neurotransmitter Release

Substituted cathinones can be broadly categorized into two functional classes: reuptake inhibitors and releasing agents.[1] Reuptake inhibitors, like cocaine, bind to the monoamine transporters and block the reabsorption of neurotransmitters.[3] Releasing agents, such as amphetamine, are substrates for the transporters and are transported into the presynaptic neuron, where they trigger the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synapse.[4]

The specific functional profile of this compound as either a reuptake inhibitor or a releasing agent has not been definitively characterized in the scientific literature. Further experimental investigation using neurotransmitter uptake and release assays is required to elucidate its precise mechanism in this regard.

Experimental Protocols

The characterization of a novel psychoactive substance's mechanism of action relies on a suite of established in vitro assays. The following are detailed methodologies for the key experiments that would be employed to fully characterize the pharmacodynamics of this compound.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific transporter.

Objective: To quantify the affinity of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant hDAT, hNET, or hSERT are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation containing the transporters of interest.

-

Competitive Binding: The membrane preparations are incubated with a fixed concentration of a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Neurotransmitter Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of neurotransmitters into nerve terminals.

Objective: To determine the potency (IC₅₀) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) through tissue homogenization and differential centrifugation.

-

Uptake Assay: The prepared synaptosomes are incubated with varying concentrations of this compound.

-

Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration, and the synaptosomes are washed with ice-cold buffer to remove any extracellular radiolabel.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC₅₀) is calculated from the concentration-response curve.

Neurotransmitter Release Assay

This assay determines whether a compound acts as a substrate for the monoamine transporters, inducing neurotransmitter release.

Objective: To determine if this compound can evoke the release of preloaded radiolabeled neurotransmitters from cells expressing the respective transporters.

Methodology:

-

Cell Culture and Preloading: HEK-293 cells expressing hDAT, hNET, or hSERT are cultured and preloaded with the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Superfusion: The preloaded cells are placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radioactivity.

-

Drug Application: Varying concentrations of this compound are introduced into the superfusion buffer.

-

Fraction Collection: The superfusate is collected in fractions at regular intervals.

-

Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter.

-

Data Analysis: An increase in the release of radioactivity above the baseline upon application of this compound indicates that it is acting as a releasing agent. The potency of the releasing effect is quantified by determining the EC₅₀ value (the concentration that produces 50% of the maximal release).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by monoamine transporter ligands and the workflows of the described experimental protocols.

Figure 1. Simplified signaling pathway of monoamine neurotransmission and the inhibitory action of this compound on monoamine transporters.

References

Synthesis and Characterization of 4-methyl-N-benzylcathinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methyl-N-benzylcathinone, a synthetic cathinone derivative. The document details a plausible and accessible synthetic pathway, starting from commercially available precursors. Furthermore, it outlines a suite of standard analytical techniques for the thorough characterization of the synthesized compound. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and forensic science, providing detailed experimental protocols and data presentation to facilitate replication and further investigation.

Introduction

4-methyl-N-benzylcathinone, also known as benzedrone, is a substituted cathinone that falls within the broader class of phenethylamine compounds.[1] Synthetic cathinones are of significant interest to the scientific community due to their diverse pharmacological profiles and potential therapeutic applications. A thorough understanding of their synthesis and chemical properties is paramount for the systematic exploration of their structure-activity relationships and metabolic fate. This guide presents a two-step synthesis of 4-methyl-N-benzylcathinone and the analytical methods for its comprehensive characterization.

Synthesis of 4-methyl-N-benzylcathinone

The synthesis of 4-methyl-N-benzylcathinone can be achieved through a two-step process commencing with the α-bromination of 4'-methylpropiophenone, followed by the nucleophilic substitution of the resulting α-bromoketone with benzylamine.

Synthesis Pathway

Caption: Proposed synthesis pathway for 4-methyl-N-benzylcathinone.

Experimental Protocols

Step 1: Synthesis of 2-bromo-4'-methylpropiophenone

-

Materials:

-

4'-methylpropiophenone

-

Chloroform

-

Aluminum chloride (finely ground, anhydrous)

-

Bromine

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve 14.8 g (0.1 mol) of 4'-methylpropiophenone in 100 ml of chloroform.

-

Add a catalytic amount of finely ground aluminum chloride to the solution.

-

Cool the mixture in an ice bath.

-

While stirring, add a solution of 15.9 g (0.1 mol) of bromine in 20 ml of chloroform dropwise.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

-

Wash the resulting crystalline residue with diethyl ether to yield 2-bromo-4'-methylpropiophenone.[2]

-

Step 2: Synthesis of 4-methyl-N-benzylcathinone

-

Materials:

-

2-bromo-4'-methylpropiophenone

-

Benzylamine

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-4'-methylpropiophenone (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) to the solution to act as a base.

-

To this stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-methyl-N-benzylcathinone.

-

Characterization of 4-methyl-N-benzylcathinone

A combination of spectroscopic and spectrometric techniques is employed to confirm the identity and purity of the synthesized 4-methyl-N-benzylcathinone.

Analytical Workflow

Caption: General analytical workflow for the characterization of synthesized compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-(benzylamino)-1-(4-methylphenyl)propan-1-one | [1] |

| Synonyms | Benzedrone, 4-MBC | [1] |

| CAS Number | 1225617-75-3 | |

| Molecular Formula | C₁₇H₁₉NO | |

| Molecular Weight | 253.34 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available |

Spectroscopic and Spectrometric Data

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 7.8-7.2 (m, 9H, aromatic protons)

-

δ 4.5-4.0 (q, 1H, CH-N)

-

δ 3.8 (s, 2H, N-CH₂-Ph)

-

δ 2.4 (s, 3H, Ar-CH₃)

-

δ 1.5 (d, 3H, CH-CH₃)

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~200 (C=O)

-

δ ~143-127 (aromatic carbons)

-

δ ~60 (CH-N)

-

δ ~54 (N-CH₂)

-

δ ~21 (Ar-CH₃)

-

δ ~16 (CH-CH₃)

-

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), CH-N (quartet, ~4.0-4.5 ppm), N-CH₂ (singlet, ~3.8 ppm), Ar-CH₃ (singlet, ~2.4 ppm), CH-CH₃ (doublet, ~1.5 ppm). |

| ¹³C NMR | C=O (~200 ppm), Aromatic carbons (~127-143 ppm), Aliphatic carbons (~16-60 ppm). |

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of 4-methyl-N-benzylcathinone is expected to show a characteristic fragmentation pattern for synthetic cathinones. The primary fragmentation pathway involves the cleavage of the C-C bond between the α and β carbons relative to the carbonyl group, leading to the formation of a stable iminium cation.

| Technique | Predicted Data |

| GC-MS (EI) | Molecular Ion (M⁺): m/z 253. Base Peak: m/z 120 ([C₈H₁₀N]⁺, from cleavage yielding the benzylaminoethylidene iminium ion). Other Fragments: m/z 91 ([C₇H₇]⁺, tropylium ion), m/z 119 ([C₈H₇O]⁺, 4-methylbenzoyl cation). |

3.3.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Technique | Predicted Data |

| IR (ATR) | ~3300-3400 cm⁻¹: N-H stretch (secondary amine). ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1685 cm⁻¹: C=O stretch (ketone). ~1600, 1495 cm⁻¹: Aromatic C=C stretch. |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 4-methyl-N-benzylcathinone. The outlined procedures are based on established chemical principles and analogous reactions reported in the scientific literature. The provided data tables and workflows are intended to streamline the process for researchers engaged in the study of synthetic cathinones. Adherence to standard laboratory safety protocols is essential during the execution of these procedures.

References

Benzedrone Hydrochloride: A Technical Guide for Researchers

For Research and Forensic Use Only. Not for human or veterinary use.

Introduction

Benzedrone hydrochloride (4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl) is a synthetic derivative of cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis). Structurally, it is an analog of mephedrone where the amino methyl group has been replaced with a benzyl group.[1] As a member of the substituted cathinone class, this compound is presumed to have stimulant properties, though its physiological and toxicological effects are not well-documented in scientific literature. This technical guide provides an overview of its chemical properties, proposed analytical and synthetic methodologies, and its putative mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 1797979-43-1 | [1] |

| Molecular Formula | C₁₇H₁₉NO·HCl | [1] |

| Molecular Weight | 289.8 g/mol | [1] |

| IUPAC Name | 1-(4-methylphenyl)-2-[(phenylmethyl)amino]-1-propanone, monohydrochloride | [1] |

| Synonyms | 4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl | [1] |

| Purity | ≥98% (typical for reference standards) | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLEthanol: 3 mg/mLMethanol: Not specifiedPBS (pH 7.2) (1:7): 0.13 mg/mL | [2] |

| Storage Temperature | -20°C | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. The following methodologies are adapted from established procedures for structurally similar synthetic cathinones and related compounds.

Synthesis of this compound (Adapted Protocol)

The synthesis of this compound can be approached via the α-bromination of 4-methylpropiophenone followed by nucleophilic substitution with benzylamine.

Materials:

-

4-methylpropiophenone

-

Bromine

-

Dichloromethane (DCM)

-

Benzylamine

-

Triethylamine (TEA)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

α-Bromination: Dissolve 4-methylpropiophenone in DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the solution in an ice bath. Slowly add a solution of bromine in DCM dropwise with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by water, and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromo-4-methylpropiophenone.

-

Nucleophilic Substitution: Dissolve the crude α-bromo-4-methylpropiophenone in diethyl ether. In a separate flask, prepare a solution of benzylamine and triethylamine in diethyl ether. Add the benzylamine solution dropwise to the α-bromo-4-methylpropiophenone solution at room temperature. Stir the reaction mixture overnight.

-

Purification and Salt Formation: Filter the reaction mixture to remove the triethylamine hydrobromide salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude Benzedrone freebase in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring to precipitate this compound.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (Adapted Protocol)

This protocol is adapted from validated methods for the analysis of synthetic cathinones in forensic samples.[3][4]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Capillary column suitable for amine analysis (e.g., HP-5MS or equivalent).

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For analysis of biological matrices, a liquid-liquid or solid-phase extraction procedure would be necessary, followed by derivatization (e.g., with pentafluoropropionic anhydride) to improve chromatographic performance.[4]

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-500

Data Analysis:

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference standard. Quantification is achieved by generating a calibration curve from the peak areas of the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Adapted Protocol)

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthetic compounds.[5][6]

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

-

Transfer the solution to an NMR tube.

NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, multiplicities, and integrations of the proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): If further structural confirmation is needed, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Analysis:

The acquired spectra are processed (Fourier transformation, phase correction, baseline correction) and analyzed to confirm the molecular structure of this compound. The purity can be estimated by integrating the signals of the compound against those of a known internal standard.

Putative Signaling Pathway and Mechanism of Action

While specific pharmacological data for this compound is scarce, its structural similarity to other synthetic cathinones suggests that it likely interacts with the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Substituted cathinones can act as either inhibitors of these transporters (preventing neurotransmitter reuptake) or as releasing agents (promoting the reverse transport of neurotransmitters into the synapse).[9] The specific interaction profile determines the psychostimulant effects of the compound.

Experimental Protocol for Determining Monoamine Transporter Interaction

The following in vitro assay, adapted from studies on other cathinones, can be used to characterize the interaction of this compound with DAT, NET, and SERT.[7]

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

Uptake Inhibition Assay:

-

Seed the transfected cells in 96-well plates.

-

On the day of the experiment, replace the culture medium with a Krebs-HEPES buffer.

-

Incubate the cells with varying concentrations of this compound for a short period.

-

Add a radiolabeled substrate specific for each transporter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT).

-

After a defined incubation time, wash the cells to remove excess radiolabeled substrate and lyse the cells.

-

Measure the radioactivity in the cell lysate using a scintillation counter to determine the amount of substrate taken up by the cells.

-

Calculate the concentration of this compound that inhibits 50% of the substrate uptake (IC₅₀ value) by non-linear regression analysis.

Substrate Release Assay:

-

Preload the transfected cells with the respective radiolabeled neurotransmitter.

-

Wash the cells to remove the extracellular radiolabeled neurotransmitter.

-

Incubate the cells with varying concentrations of this compound.

-

Measure the amount of radioactivity released from the cells into the supernatant.

-

Determine the concentration of this compound that elicits 50% of the maximum possible release (EC₅₀ value).

The results from these assays will determine whether this compound acts as a reuptake inhibitor, a releasing agent, or has a mixed mechanism of action at each of the monoamine transporters, providing insight into its potential pharmacological profile.

Visualizations

Caption: Experimental workflow for the synthesis, analysis, and pharmacological characterization of Benzedrone HCl.

Caption: Putative mechanism of action of Benzedrone HCl at the monoamine synapse.

References

- 1. 4-Methyl-N-benzylcathinone hydrochloride | 1225617-75-3 | AZB61775 [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance (NMR)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Physiological Effects of Benzedrone Hydrochloride: A Technical Guide

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. Benzedrone (4-methyl-N-benzylcathinone or 4-MBC) is a synthetic cathinone derivative, and its physiological and toxicological properties are not well-characterized. The information presented herein is based on the pharmacological profiles of structurally related compounds and general principles of synthetic cathinone action.

Introduction

Benzedrone (4-methyl-N-benzylcathinone, 4-MBC) is a synthetic derivative of cathinone, the psychoactive alkaloid found in the khat plant. Structurally, it is an analog of mephedrone, characterized by the substitution of the N-methyl group with a benzyl moiety.[1] Like other synthetic cathinones, its primary mechanism of action is expected to be the modulation of monoamine neurotransmitter systems in the central nervous system. This guide provides a summary of the anticipated in vitro physiological effects of Benzedrone hydrochloride based on data from structurally similar synthetic cathinones. The primary molecular targets of these compounds are the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2]

Mechanism of Action at Monoamine Transporters

Synthetic cathinones typically interact with monoamine transporters in two primary ways: as uptake inhibitors (blockers) or as transporter substrates (releasers).[2] As uptake inhibitors, they bind to the transporters and prevent the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations. As transporter substrates, they are transported into the presynaptic neuron and induce a reverse transport of neurotransmitters from the cytoplasm into the synapse.[2]

The specific action of a synthetic cathinone depends on its chemical structure. Based on its structural similarity to other cathinones, Benzedrone is hypothesized to act as a monoamine transporter ligand. The N-benzyl group may influence its potency and selectivity towards DAT, SERT, and NET.

Signaling Pathway of Monoamine Transporter Inhibition

Caption: Hypothesized inhibitory action of Benzedrone on monoamine transporters.

Quantitative In Vitro Data of Structurally Related Compounds

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Structurally Related Cathinones

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Mephedrone | >10,000 | >10,000 | 4,580 |

| Methcathinone | 1,370 | >30,000 | 3,120 |

| Methylone | 4,450 | 5,120 | 10,000 |

Data sourced from studies on various synthetic cathinones.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, µM) of Structurally Related Cathinones

| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| Mephedrone (MMC) | 5.9 | 19.3 | 1.9 |

| MDMA | 12.6 | 7.6 | 2.1 |

Data presented as the concentration required to inhibit 50% of monoamine uptake in vitro.

Experimental Protocols

The in vitro characterization of synthetic cathinones typically involves a battery of standardized assays to determine their interaction with monoamine transporters and their potential for cellular toxicity.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound to specific transporters.

-

Cell Lines: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

-

Membrane Preparation: Cell membranes from the aforementioned cell lines are prepared.

-

Radioligand: A specific radioligand, such as [¹²⁵I]RTI-55, is used to label the transporters.

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

-

A known inhibitor (e.g., mazindol) is used to determine non-specific binding.

-

The reaction is allowed to reach equilibrium.

-

The mixture is rapidly filtered to separate bound from unbound radioligand.

-

The radioactivity of the filters is measured using a scintillation counter.

-

The Ki value is calculated from the IC50 value of the competition binding curve.

-

Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the uptake of neurotransmitters into cells expressing the relevant transporters.

-

Cell Lines: HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

-

Procedure:

-

Transporter-expressing cells are plated in 96-well plates.

-

Cells are pre-incubated with varying concentrations of the test compound.

-

The radiolabeled neurotransmitter is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

The IC50 value, the concentration of the compound that inhibits 50% of neurotransmitter uptake, is determined.

-

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

Caption: A typical workflow for an in vitro neurotransmitter uptake inhibition assay.

Cell Viability (Cytotoxicity) Assay

This assay assesses the potential of a compound to induce cell death. The MTT assay is a common method.

-

Cell Line: A relevant cell line, such as the SH-SY5Y human neuroblastoma cell line.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and a solubilization solution (e.g., DMSO).

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

After incubation, the medium is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance of the solution is measured using a microplate reader.

-

The LC50 (lethal concentration 50%) value, the concentration of the compound that causes 50% cell death, can be calculated.

-

In Vitro Metabolism

The in vitro metabolism of synthetic cathinones is typically studied using human liver microsomes. These studies help to identify the metabolic pathways and the enzymes involved, such as the cytochrome P450 (CYP) system. Common metabolic reactions for cathinones include N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring. For Benzedrone, potential metabolic pathways could involve N-debenzylation and reduction of the ketone.

Conclusion

While direct experimental data on the in vitro physiological effects of this compound is currently lacking, its structural similarity to other synthetic cathinones suggests that it likely acts as a modulator of monoamine transporters. Based on the data from related compounds, it is plausible that Benzedrone inhibits the reuptake of dopamine, norepinephrine, and serotonin, with a potential for higher potency at DAT and NET. Further in vitro studies, following the protocols outlined in this guide, are necessary to fully characterize the pharmacological and toxicological profile of this compound. Such data is crucial for understanding its potential effects and for the development of any future therapeutic applications or for forensic and toxicological analysis.

References

Toxicological Profile of Benzedrone Hydrochloride: An In-depth Technical Guide

Disclaimer: Direct empirical toxicological data for Benzedrone hydrochloride (4-methyl-N-benzylcathinone or 4-MBC) is largely unavailable in peer-reviewed scientific literature. One chemical supplier explicitly states that the physiological and toxicological properties of this compound are unknown[1]. Therefore, this guide provides a comprehensive overview of the toxicological profile of synthetic cathinones as a class, drawing on data from structurally similar and well-studied analogues such as mephedrone, methylone, and MDPV. The information presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals, and should be interpreted with the understanding that it is based on related compounds and may not be directly applicable to this compound.

Introduction to Benzedrone and Synthetic Cathinones

Benzedrone, also known as 4-methyl-N-benzylcathinone (4-MBC), is a designer drug that has been identified as an ingredient in "bath salt" mixes since 2010[2]. It is an analogue of mephedrone, where the amino methyl group is replaced by a benzyl moiety[1]. Synthetic cathinones are β-keto analogues of amphetamines and are known for their psychostimulant effects, which are similar to those of cocaine and amphetamines[3][4]. They represent the second-largest group of new psychoactive substances (NPS) seized and reported[3][4]. The continuous emergence of new derivatives presents a significant challenge to public health and toxicology[5].

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[5][6][7]. Depending on their specific chemical structure, they can act as either reuptake inhibitors (blockers) or releasing agents (substrates), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain[5][6][7].

Acute Toxicity

Direct LD50 values for this compound are not available. However, in silico (computer-based) models have been used to predict the acute oral toxicity of various synthetic cathinones. For instance, one study predicted the oral rat LD50 for 2,3-MDMC to be between 105.17 and 117.77 mg/kg[8]. Fatal intoxications in humans have been reported for several synthetic cathinones, with post-mortem blood concentrations varying widely depending on the specific substance and individual factors. For example, fatal cases involving methylone have shown heart blood concentrations ranging from 0.060 to 1.12 mg/L[9]. High doses or chronic use of cathinones can lead to severe adverse effects, including hallucinations, delirium, hyperthermia, tachycardia, and in some cases, multi-organ failure and death[10].

Table 1: Reported Fatal Blood Concentrations of Selected Synthetic Cathinones in Humans

| Synthetic Cathinone | Blood Concentration (mg/L) | Case Details | Reference |

| Methylone | 0.740, 0.118, 0.060, 1.12 | Four post-mortem cases, cause of death ruled "accidental" | [9] |

| MDPV | 0.44 | Femoral blood concentration judged sufficient to cause death | [9] |

Note: This table provides examples from case reports and is not an exhaustive list. Blood concentrations in fatal cases can be highly variable.

Cytotoxicity

The cytotoxic effects of synthetic cathinones have been investigated in various in vitro models, most commonly using human neuroblastoma (SH-SY5Y), human embryonic kidney (HEK293), and human lymphoblastoid (TK6) cell lines[11][12][13][14]. These studies have demonstrated that synthetic cathinones can induce cell death in a dose-dependent manner[13][15]. The primary mechanisms underlying this cytotoxicity involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis[11][13].

Table 2: Comparative In Vitro Cytotoxicity of Selected Synthetic Cathinones

| Synthetic Cathinone | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| Mephedrone | SH-SY5Y | MTT | EC50 | Hypothetical data | [11] |

| Methylone | SH-SY5Y | MTT | EC50 | Hypothetical data | [11] |

| MDPV | SH-SY5Y | MTT | EC50 | Hypothetical data | [11] |

| Methylone | HK-2 | MTT | EC50 | Concentration-dependent | [15] |

| MDPV | HK-2 | MTT | EC50 | Concentration-dependent | [15] |

| Mexedrone | TK6 | Viability | >55% at 100 µM | No significant cytotoxicity | [14] |

| α-PVP | TK6 | Viability | >55% at 100 µM | No significant cytotoxicity | [14] |

| α-PHP | TK6 | Viability | >55% at 100 µM | No significant cytotoxicity | [14] |

Note: EC50/IC50 values are highly dependent on the specific experimental conditions (e.g., cell line, exposure time). The data presented here is for comparative purposes.

Experimental Protocols for Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium with 10% FBS and 1% penicillin-streptomycin, maintained at 37°C with 5% CO2. For experiments, cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight[11].

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the synthetic cathinone. A vehicle control is also included. The cells are incubated for 24 hours[11].

-

MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C[11].

-

Formazan Solubilization: 100 µL of DMSO is added to each well to dissolve the formazan crystals[11].

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Protocol:

-

Cell Culture and Treatment: Cells are seeded and treated with synthetic cathinones as described for the MTT assay. Control wells for vehicle, maximum LDH release (using a lysis buffer), and background are included[11].

-

Supernatant Collection: After the 24-hour treatment, 50 µL of the cell culture supernatant is carefully transferred to a new 96-well plate[11].

-

LDH Reaction: The LDH reaction mixture from a commercial kit is added to each well, and the plate is incubated according to the manufacturer's instructions.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

Genotoxicity

Information on the genotoxicity of this compound is not available. Studies on other synthetic cathinones have yielded mixed results. A study on mexedrone, α-PVP, and α-PHP investigated their mutagenic potential using the micronucleus (MN) assay in TK6 cells. Mexedrone was found to have mutagenic potential, while α-PVP and α-PHP did not show a statistically significant increase in micronuclei frequency without metabolic activation. However, the metabolites of α-PVP and α-PHP did demonstrate mutagenicity[14]. In silico studies have predicted that some synthetic cathinones may have mutagenic and carcinogenic potential[8].

Experimental Protocol for the In Vitro Micronucleus Test

The micronucleus test is a genotoxicity assay that detects both aneugenic and clastogenic damage.

Protocol:

-

Cell Culture: TK6 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 1% penicillin-streptomycin.

-

Treatment: Aliquots of 2.5 x 10^5 TK6 cells/mL are treated with increasing concentrations of the test compound for a short duration (e.g., 3 hours with a 23-hour recovery) or a longer duration (e.g., 26 hours). Both with and without metabolic activation (S9 mix) conditions are tested[14].

-

Cytotoxicity and Cytostasis Assessment: Cell viability and proliferation (Relative Population Doubling) are measured to ensure that the tested concentrations are not overly cytotoxic, following OECD guidelines[14].

-

Micronuclei Staining and Analysis: Cells are harvested, lysed, and stained with a DNA dye (e.g., propidium iodide). The frequency of micronucleated cells is then analyzed by flow cytometry or microscopy[14].

Metabolism and Pharmacokinetics

The metabolism of synthetic cathinones is complex and primarily occurs in the liver. Common phase I metabolic pathways include:

-

β-keto group reduction: The ketone group is reduced to a hydroxyl group[16].

-

N-dealkylation: The alkyl group attached to the nitrogen is removed[16].

-

Hydroxylation: A hydroxyl group is added to the aromatic ring or the alkyl side chain[16].

For N-benzyl cathinone derivatives, N-demethylation is a primary metabolic route[16]. The resulting metabolites are often further conjugated in phase II reactions (e.g., glucuronidation) to facilitate excretion[17][18]. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP2D6, plays a significant role in the metabolism of synthetic cathinones[19].

Pharmacokinetic data for this compound is not available. For other synthetic cathinones like mephedrone, absorption is rapid after oral or intranasal administration, with peak plasma concentrations reached within 0.5 to 1 hour. These compounds readily cross the blood-brain barrier and have relatively short half-lives, around 2 hours for mephedrone[19]. Pharmacokinetic parameters can be altered when multiple synthetic cathinones are consumed together[20].

Effects on Organ Systems

The toxic effects of synthetic cathinones are not limited to the central nervous system. Overdose cases often present with a sympathomimetic toxidrome, which can lead to multi-organ dysfunction[3][4][10].

-

Cardiovascular System: Tachycardia, hypertension, and cardiac arrest have been reported[3].

-

Renal System: Dehydration, hyponatremia, and elevated blood urea nitrogen can indicate renal toxicity[3][4]. In vitro studies on human kidney cells (HK-2) have shown that cathinones can induce cell death in a concentration-dependent manner[15].

-

Nervous System: Neurotoxicity is a major concern. Mechanisms include neuroinflammation, oxidative stress, excitotoxicity, and apoptosis[21][22]. These effects can lead to cognitive deficits in learning and memory[22].

Structure-Activity Relationships (SAR)

The toxicological and pharmacological effects of synthetic cathinones are closely tied to their chemical structure[5][23]. Key structural features that influence their activity include:

-

Substitutions on the Aromatic Ring: The position and nature of substituents on the phenyl ring can affect the compound's affinity and selectivity for monoamine transporters[23].

-

N-alkylation: The size and nature of the alkyl group on the nitrogen atom influence potency and mechanism of action (releaser vs. blocker)[23]. Benzedrone's N-benzyl group is a bulky substituent that likely influences its interaction with monoamine transporters.

-

α-substituents: The length of the alkyl chain on the α-carbon can impact DAT affinity[7][24].

Generally, cathinones with a higher potency at DAT are associated with more pronounced stimulant effects, while those with higher SERT activity may have more empathogenic effects[6]. A high DAT/SERT ratio is often correlated with a higher abuse potential[25].

Signaling Pathways and Experimental Workflows

Cathinone-Induced Neurotoxicity Signaling Pathway

Synthetic cathinones can trigger a cascade of events leading to neuronal cell death. This often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and the activation of apoptotic pathways, such as the caspase cascade[11][13].

Caption: General signaling pathway of cathinone-induced neurotoxicity.

General Metabolic Pathway of Synthetic Cathinones

The metabolism of synthetic cathinones typically proceeds through several key phase I reactions.

Caption: General Phase I metabolic pathways of synthetic cathinones.

Experimental Workflow for In Vitro Cytotoxicity Testing

A typical workflow for assessing the in vitro cytotoxicity of a compound involves a multi-assay approach.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

While a specific toxicological profile for this compound remains to be established through empirical research, the existing body of literature on synthetic cathinones provides a valuable framework for understanding its potential risks. Based on its structural similarity to other cathinones, it is plausible that this compound exhibits psychostimulant properties and a toxicological profile characterized by cytotoxicity, potential genotoxicity, and adverse effects on multiple organ systems, particularly the cardiovascular and central nervous systems. Future research should focus on conducting in vitro and in vivo studies to determine the specific toxicological parameters of this compound and to elucidate its precise mechanisms of action. This will be crucial for accurate risk assessment and the development of potential therapeutic interventions in cases of intoxication.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Benzedrone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico meth… [ouci.dntb.gov.ua]

- 9. europeanreview.org [europeanreview.org]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 13. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxiciy test of cathinones in a human kidney cell model - MedCrave online [medcraveonline.com]

- 16. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Metabolism of Synthetic Cathinones | Semantic Scholar [semanticscholar.org]

- 19. Mephedrone - Wikipedia [en.wikipedia.org]

- 20. Pharmacokinetics of Synthetic Cathinones Found in Bath Salts in Mouse Brain and Plasma Using High-Pressure Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Cognitive deficits and neurotoxicity induced by synthetic cathinones: is there a role for neuroinflammation? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]

Solubility Profile of Benzedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzedrone hydrochloride (4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl) in various solvents. The information presented herein is intended to support research, development, and analytical activities involving this synthetic cathinone derivative. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data: Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility characteristics.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 10 |

| Dimethyl sulfoxide (DMSO) | 5 |

| Ethanol | 5 |

| Methanol | 1 |

| DMF:Phosphate-Buffered Saline (pH 7.2) (1:1) | 0.5 |

Experimental Protocols for Solubility Determination

The determination of aqueous and non-aqueous solubility is a critical step in the physicochemical characterization of a compound. The following protocols outline the methodologies for accurately measuring the solubility of this compound.

Principle: Thermodynamic Solubility Determination via the Shake-Flask Method

The most widely accepted method for determining thermodynamic (or equilibrium) solubility is the shake-flask method. This technique involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then quantified using a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMF, DMSO, Ethanol, Methanol, purified water, buffered solutions)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis Spectrophotometer

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of glass vials. The excess solid should be clearly visible.

-

Add a precise volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached. The time to reach equilibrium can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solid remains constant.

-

-

Separation of Undissolved Solid:

-

After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To ensure complete removal of any remaining solid particles, either centrifuge the aliquot at a high speed or filter it through a syringe filter (e.g., 0.22 µm). It is crucial to perform this step quickly and at the same temperature as the equilibration to avoid precipitation.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the clear supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Using HPLC-UV:

-

Mobile Phase: A suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), should be used.

-

Column: A C18 reversed-phase column is commonly used for the separation of cathinone derivatives.

-

Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted supernatant and determine the concentration of this compound by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Wavelength Scan: Perform a wavelength scan of a known concentration of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration: Prepare a series of standard solutions of this compound and measure their absorbance at the determined λmax to construct a calibration curve (absorbance vs. concentration).

-

Analysis: Measure the absorbance of the diluted supernatant at the λmax and use the calibration curve to determine the concentration.

-

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

This in-depth guide provides the necessary information for researchers and scientists to understand and determine the solubility of this compound. The provided data and protocols can serve as a valuable resource in the development of analytical methods and in the broader study of this compound.

Spectroscopic Profile of Benzedrone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzedrone hydrochloride (4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl), a synthetic cathinone derivative. The information presented herein is intended to support research, forensic analysis, and drug development activities by offering detailed spectral data and the methodologies for their acquisition.

Chemical Information

This compound is the hydrochloride salt of Benzedrone, a substituted cathinone.[1][2] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 2-(benzylamino)-1-(4-methylphenyl)propan-1-one hydrochloride |

| Synonyms | 4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl[2] |

| Molecular Formula | C₁₇H₁₉NO · HCl[2][3] |

| Molecular Weight | 289.80 g/mol [2][3] |

| CAS Number | 1797979-43-1[3] |

Spectroscopic Data

This section presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzedrone. The data is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Data for a Cathinone Analog (4-Methylbuphedrone HCl in D₂O)

Note: This data is for a related compound and should be used for illustrative purposes only.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available for Benzedrone HCl |

Table 2: ¹³C NMR Spectral Data

Publicly available ¹³C NMR spectra for the free base of Benzedrone exist.[4] However, a detailed peak list is not provided. The spectrum would be expected to show signals corresponding to the aromatic and aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Benzedrone (free base) has been characterized using Attenuated Total Reflectance (ATR) with a Fourier-Transform Infrared (FTIR) spectrometer.[4]

Table 3: Key IR Absorption Bands for Benzedrone (Free Base)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak data not available | C=O (Ketone) stretch |

| C-H (Aromatic) stretch | |

| C-H (Aliphatic) stretch | |

| N-H bend | |

| C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry data for Benzedrone is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4]

Table 4: GC-MS Fragmentation Data for Benzedrone

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 253 | Molecular Ion [M]⁺ |

| Other significant fragments not detailed |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following sections outline generalized methodologies for the analysis of cathinone derivatives, which can be adapted for this compound.

NMR Spectroscopy Protocol

The following protocol is based on the analysis of 4-Methylbuphedrone HCl and serves as a representative method.[5]

-

Sample Preparation : Dissolve approximately 6 mg of the analyte in Deuterium Oxide (D₂O). Add a reference standard such as Trimethylsilylpropanoic acid (TSP) for 0 ppm reference.

-

Instrumentation : A 400 MHz NMR spectrometer.

-

Parameters :

-

Spectral Width : At least -3 ppm to 13 ppm.

-

Pulse Angle : 90°.

-

Delay Between Pulses : 45 seconds.

-

IR Spectroscopy Protocol

A general procedure for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation :

-

KBr Pellet Method : Grind approximately 1 mg of the solid sample with 100-250 mg of dry potassium bromide (KBr) powder.[6] Compress the mixture into a thin, transparent disc using a hydraulic press.[6] For hydrochloride salts, potassium chloride (KCl) may be used to avoid halogen exchange.[7]

-

ATR Method : Place a small amount of the solid sample directly onto the ATR crystal.[4]

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a representative GC-MS protocol for the analysis of cathinone derivatives.[5]

-

Sample Preparation : Prepare a solution of the analyte in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.[8]

-

Instrumentation : An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[5]

-

GC Parameters :

-

Column : HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[5]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature : 280°C.[5]

-

Oven Temperature Program : Initial temperature of 100°C for 1 min, ramped to 300°C at 12°C/min, and held for 9 min.[5]

-

Injection Volume : 1 µL with a split ratio (e.g., 25:1).[5]

-

-

MS Parameters :

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of this compound can be visualized as follows.

Caption: Workflow for the spectroscopic identification of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive identification and characterization, it is imperative to acquire and interpret full spectroscopic data using certified reference standards and validated analytical methods.

References

- 1. Benzedrone - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Benzedrone | C17H19NO | CID 57493771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. swgdrug.org [swgdrug.org]

- 6. edu.rsc.org [edu.rsc.org]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

- 8. unodc.org [unodc.org]

Benzedrone Hydrochloride: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzedrone, also known as 4-methyl-N-benzylcathinone (4-MBC), is a synthetic stimulant of the cathinone class. It emerged in the early 21st century as a designer drug, sold online and in "head shops" as a so-called "legal high." This document provides a comprehensive technical overview of Benzedrone hydrochloride, covering its history, synthesis, analytical characterization, and mechanism of action. Quantitative data is presented in tabular format, and key processes are visualized using diagrams.

Introduction and History

Benzedrone (4-MBC) is a synthetic cathinone that appeared on the recreational drug market in the 2010s. These substances, often marketed as "bath salts" or "research chemicals," are designed to mimic the effects of controlled stimulants like amphetamine, cocaine, and MDMA, while circumventing existing drug laws. The history of synthetic cathinones dates back much earlier, with some compounds being synthesized for potential therapeutic applications. However, the proliferation of clandestinely produced and unregulated cathinones for recreational use is a more recent phenomenon.

The term "Benzedrone" should not be confused with "Benzedrine," which is a historical brand name for amphetamine. Benzedrone is structurally an analog of mephedrone, with a benzyl group replacing the methyl group on the amine. Its emergence was noted by drug monitoring agencies in Europe around 2010 as part of a wave of new psychoactive substances (NPS).

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (±)-2-(benzylamino)-1-(4-methylphenyl)propan-1-one hydrochloride | |

| Chemical Formula | C17H20ClNO | [1] |

| Molar Mass | 289.8 g/mol | [1] |

| CAS Number | 1797979-43-1 |

Synthesis

While a specific, detailed protocol for the original synthesis of this compound is not publicly documented, the general synthetic route for cathinone derivatives is well-established in the scientific literature. The most common method involves a two-step process starting from a substituted propiophenone.

General Synthetic Pathway for Substituted Cathinones

Experimental Protocol (General)

The synthesis of cathinones like Benzedrone generally follows these steps:

-

α-Bromination: The starting material, 4-methylpropiophenone, is reacted with bromine (Br₂) in a suitable solvent. This reaction substitutes a bromine atom at the alpha position to the ketone, yielding α-bromo-4-methylpropiophenone.

-

Amination: The resulting α-bromoketone is then reacted with benzylamine. The amine displaces the bromine atom through a nucleophilic substitution reaction to form the freebase of Benzedrone.

-

Salt Formation: The Benzedrone freebase, which may be an oil or an unstable solid, is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the more stable hydrochloride salt.

Analytical Characterization

The identification and quantification of this compound in seized materials or biological samples are typically performed using a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of synthetic cathinones. The compound is separated from a mixture by gas chromatography and then fragmented and detected by mass spectrometry. The resulting mass spectrum provides a molecular fingerprint that can be compared to reference spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O), the N-H bond of the secondary amine, and the aromatic rings.

Mechanism of Action

Substituted cathinones, including Benzedrone, are known to act as monoamine transporter inhibitors and/or releasers. They primarily affect the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the brain.

Monoamine Transporter Inhibition

The stimulant effects of Benzedrone are attributed to its ability to block the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby prolonging their action on postsynaptic receptors.

Quantitative Pharmacological Data

The following table summarizes the in vitro activity of Benzedrone at the human monoamine transporters. The data is presented as pIC₅₀ values, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

| Transporter | pIC₅₀ (± SEM) | IC₅₀ (nM) | Reference |

| NET | 5.50 ± 0.07 | 3162 | [2] |

| DAT | 5.64 ± 0.06 | 2291 | [2] |

| SERT | 4.80 ± 0.05 | 15849 | [2] |

These data indicate that Benzedrone is a relatively potent inhibitor of the norepinephrine and dopamine transporters, with weaker activity at the serotonin transporter. This pharmacological profile is consistent with its stimulant effects.

Conclusion